9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a fluorenylmethyl group, which is a common protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-hydroxybutan-2-yl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as dicyclohexylcarbodiimide (DCC). The reaction is performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate involves its ability to act as a protecting group. The fluorenylmethyl group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. This property makes it valuable in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-[(2S,3R,4E)-1,3-dihydroxy-4-octadecen-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
Uniqueness
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(10-11-21)20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1 |
InChI Key |
PZERESRSWJQJJT-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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